1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a bipyridine moiety and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine derivatives.
Attachment of the methoxybenzyl group: This step involves the reaction of the bipyridine intermediate with a methoxybenzyl halide under basic conditions.
Formation of the urea linkage: The final step involves the reaction of the bipyridine-methoxybenzyl intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxide, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: It may have potential as a bioactive compound, although specific biological activities would need to be investigated.
Medicine: If bioactive, it could be explored for therapeutic applications.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea would depend on its specific application. For example, as a ligand in coordination chemistry, it would interact with metal ions to form complexes. In a biological context, it might interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.
N,N’-Dimethylurea: A simple urea derivative used in various chemical reactions.
Uniqueness
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea is unique due to the combination of the bipyridine moiety and the methoxybenzyl group, which may confer specific properties and reactivity that are not present in simpler bipyridine or urea derivatives.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)12-23-20(25)24-14-17-5-3-11-22-19(17)16-4-2-10-21-13-16/h2-11,13H,12,14H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRTIQHKNMVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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